molecular formula C19H20ClNO2S B13413956 Ketotifen N-Oxide Hydrochloride

Ketotifen N-Oxide Hydrochloride

Cat. No.: B13413956
M. Wt: 361.9 g/mol
InChI Key: YYWIKAQGIPFLHV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ketotifen N-Oxide Hydrochloride involves the oxidation of ketotifen. The process typically includes the treatment of ketotifen with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction is carried out in an appropriate solvent, often dichloromethane, at a specific temperature to ensure the formation of the N-oxide derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is often purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Ketotifen N-Oxide Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketotifen, substituted ketotifen derivatives, and other oxidized forms of ketotifen .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Ketotifen: The parent compound, used for similar therapeutic purposes.

    Cyproheptadine: Another first-generation antihistamine with similar chemical structure and pharmacological effects.

    Azatadine: A tricyclic antihistamine with comparable properties.

    Diphenhydramine: A widely used first-generation antihistamine with sedative effects.

Uniqueness

Ketotifen N-Oxide Hydrochloride is unique due to its N-oxide functional group, which imparts distinct chemical and pharmacological properties. This modification enhances its stability and potentially alters its interaction with biological targets, making it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C19H20ClNO2S

Molecular Weight

361.9 g/mol

IUPAC Name

2-(1-methyl-1-oxidopiperidin-1-ium-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one;hydrochloride

InChI

InChI=1S/C19H19NO2S.ClH/c1-20(22)9-6-13(7-10-20)18-15-5-3-2-4-14(15)12-17(21)19-16(18)8-11-23-19;/h2-5,8,11H,6-7,9-10,12H2,1H3;1H

InChI Key

YYWIKAQGIPFLHV-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1)[O-].Cl

Origin of Product

United States

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